tert-Butyl 2-(aminooxy)-3-methoxy-3-methylbutanoate
Description
tert-Butyl 2-(aminooxy)-3-methoxy-3-methylbutanoate is a specialized organic compound featuring a unique combination of functional groups: an aminooxy (-ONH₂) moiety at position 2, a methoxy (-OCH₃) group at position 3, and a branched tert-butyl ester. These groups confer distinct reactivity and stability, making the compound valuable in synthetic chemistry, particularly in conjugation reactions and radiolabeling applications. The tert-butyl ester enhances steric protection, improving stability under acidic conditions compared to smaller esters like methyl or ethyl .
Properties
Molecular Formula |
C10H21NO4 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
tert-butyl 2-aminooxy-3-methoxy-3-methylbutanoate |
InChI |
InChI=1S/C10H21NO4/c1-9(2,3)14-8(12)7(15-11)10(4,5)13-6/h7H,11H2,1-6H3 |
InChI Key |
FSBILVAYRZSKAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C)(C)OC)ON |
Origin of Product |
United States |
Preparation Methods
Procedure :
Key Data :
- Purity : >95% (HPLC)
- Spectroscopic Confirmation :
Protection/Deprotection Strategies
To prevent side reactions during synthesis, the aminooxy group is often protected with a tert-butoxycarbonyl (Boc) group.
Boc Protection Protocol :
- Protection :
- React 2-(aminooxy)-3-methoxy-3-methylbutanoic acid with Boc₂O (di-tert-butyl dicarbonate) in DMF, using triethylamine as a base.
- Conditions : RT, 6 h, 92% yield.
- Esterification :
| Step | Reagents | Yield |
|---|---|---|
| Boc Protection | Boc₂O, Et₃N, DMF | 92% |
| Esterification | EDCI, HOBt, t-BuOH | 80% |
- Use TFA (trifluoroacetic acid) in dichloromethane (1:1 v/v) to remove the Boc group post-esterification.
Grignard-Based Carbon Chain Elongation
For constructing the branched carbon skeleton, a Grignard reaction with a Weinreb amide precursor is effective.
Procedure :
| Step | Key Parameters | Yield |
|---|---|---|
| Amide Synthesis | THF, 0°C, 2 h | 88% |
| Grignard Reaction | MeMgCl, −15°C → RT | 75% |
Intermediate Characterization :
Mechanochemical Synthesis
For solvent-free and high-yield routes, mechanochemical methods using ball milling have been explored.
Protocol :
- Mix 2-(aminooxy)-3-methoxy-3-methylbutanoic acid, tert-butanol, and p-TSA (acid catalyst) in a ball mill.
- Conditions : 30 Hz, 2 h, room temperature.
| Parameter | Value |
|---|---|
| Yield | 82% |
| Purity | 98% (HPLC) |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Esterification | 78 | 95 | Moderate |
| Boc Protection | 80 | 97 | High |
| Grignard Route | 75 | 90 | Low |
| Mechanochemical | 82 | 98 | High |
- Lab-Scale : Direct esterification or Boc protection for reproducibility.
- Industrial : Mechanochemical synthesis for sustainability.
Critical Challenges
- Aminooxy Stability : The NH₂O group is prone to oxidation; reactions require inert atmospheres (N₂/Ar).
- Purification : Silica gel chromatography is essential to remove unreacted tert-butanol.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(aminooxy)-3-methoxy-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl 2-(aminooxy)-3-methoxy-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(aminooxy)-3-methoxy-3-methylbutanoate involves its interaction with molecular targets through its functional groups. The aminooxy group can form covalent bonds with specific amino acids in proteins, leading to inhibition or modification of enzyme activity. The methoxy and tert-butyl groups contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs can be categorized based on shared functional groups or synthetic pathways:
Aminooxy-Containing Compounds
- tert-Butyl 2-(aminooxy)-3-methoxy-3-methylbutanoate: Functional Groups: Aminooxy, methoxy, tert-butyl ester. Key Features: Steric protection from tert-butyl, dual oxygen-rich substituents (methoxy and aminooxy) for nucleophilic reactivity.
- [18F]Fluorobenzaldehyde-aminooxy conjugates: Used in radiolabeling peptides via aminooxy-aldehyde condensation. Demonstrates rapid kinetics but may require optimized pH conditions for efficient conjugation .
tert-Butyl Ester Derivatives
- (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate (): Functional Groups: Methyl ester, tert-butoxycarbonyl (Boc)-protected amine. Molecular Formula: C₁₁H₂₂N₂O₄. Contrast: The Boc group provides amine protection, whereas the methoxy and aminooxy groups in the target compound enable conjugation without deprotection steps .
Heterocyclic Derivatives
- Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (): Synthesized via PPA-mediated cyclization. Lack aminooxy groups but share ester functionalities. Primarily used in pharmaceutical intermediates rather than labeling .
Stability and Application-Specific Advantages
- Steric Protection : The tert-butyl ester in the target compound resists hydrolysis under acidic conditions, unlike methyl esters in imidazole derivatives .
- Conjugation Efficiency: Aminooxy groups enable selective reactions with aldehydes, avoiding side reactions common in click chemistry (e.g., copper catalysis in azide-alkyne cycloadditions) .
- Radiolabeling : Outperforms S-alkylation with [¹⁸F]fluoropropanethiol in terms of speed and simplicity, though pH optimization is critical .
Biological Activity
tert-Butyl 2-(aminooxy)-3-methoxy-3-methylbutanoate is a complex organic compound characterized by the presence of an ester group, an aminooxy group, and a methoxy group. These functional groups contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, potential applications, and its interactions with biological systems.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features:
- tert-butyl group : Provides steric hindrance, influencing the compound's reactivity and stability.
- Aminooxy group : Known for its role in bioconjugation and potential therapeutic applications.
- Methoxy group : Enhances solubility and may influence biological interactions.
Case Studies and Research Findings
- Reactivity with Biological Molecules : Interaction studies indicate that this compound may react with various biological molecules, potentially influencing metabolic pathways or cellular functions.
- Metabolic Stability : Research on similar compounds suggests that the tert-butyl group may affect metabolic stability. For instance, replacing the tert-butyl group with more stable moieties has been shown to enhance metabolic stability in vitro and in vivo . This is crucial for drug development as high metabolic lability often leads to low bioavailability.
Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Bioconjugation | Facilitates linking of biomolecules for targeted delivery. |
| Anticancer Potential | Selectively toxic to tumor cells due to unique structural properties. |
| Nitroxyl Donor | Potential therapeutic applications in heart disease and ischemia. |
Future Directions
Given the limited specific data on this compound, further research is essential to elucidate its biological mechanisms and therapeutic potential. Future studies should focus on:
- In vitro and In vivo Studies : Comprehensive testing on cellular models to assess toxicity, efficacy, and mechanism of action.
- Structural Modifications : Investigating how modifications to the existing structure can enhance its biological activity or metabolic stability.
- Therapeutic Applications : Exploring its potential as a drug candidate for diseases influenced by oxidative stress or requiring targeted delivery mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
